(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(5-nitrofuran-2-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
(5-nitrofuran-2-yl)-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-12(2)16-18-7-10-20(16)11-13-5-8-19(9-6-13)17(22)14-3-4-15(25-14)21(23)24/h3-4,7,10,12-13H,5-6,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGHMOJZWCVDTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
The compound (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(5-nitrofuran-2-yl)methanone is a complex synthetic molecule that combines features from various pharmacologically active classes. Its structure includes a piperidine ring and an imidazole moiety, which are known to exhibit diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₉H₂₃N₃O₃
- Molecular Weight : 341.41 g/mol
- CAS Number : 1286698-11-0
The structural features suggest potential interactions with various biological targets, particularly in pharmacology and medicinal chemistry contexts.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs, particularly those containing imidazole and piperidine rings, may exhibit significant anticancer properties. For instance, derivatives of imidazole have shown efficacy against various cancer cell lines by disrupting critical protein interactions involved in cancer progression. In one study, related compounds demonstrated IC₅₀ values ranging from 4.08 μM to 11.39 μM against lung cancer cell lines A549 and NCI-H1299 .
Antimicrobial Properties
Compounds featuring nitrofuran moieties are known for their antimicrobial activities. The nitrofuran group can enhance the compound's ability to inhibit bacterial growth, making it a candidate for further investigation in the treatment of bacterial infections. Research on similar nitrofuran derivatives has highlighted their effectiveness against a range of pathogens, suggesting that our compound may possess comparable activity .
Anti-inflammatory Effects
The imidazole derivatives have also been studied for their anti-inflammatory properties. For example, compounds that share structural similarities with the target compound have shown promising results in reducing inflammation markers in vivo. Inflammation models demonstrated significant edema inhibition when treated with related compounds .
The mechanisms through which (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(5-nitrofuran-2-yl)methanone exerts its biological effects likely involve:
- Receptor Modulation : The piperidine and imidazole rings can facilitate binding to neurotransmitter receptors or enzymes, potentially modulating signaling pathways associated with cancer and inflammation.
- Radical Scavenging : The presence of the nitrofuran moiety may contribute to antioxidant activities, which can mitigate oxidative stress in cells .
Case Studies
Several studies have examined compounds structurally related to (4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(5-nitrofuran-2-yl)methanone:
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Key Features
The following table summarizes structural and physicochemical comparisons with related compounds:
*Estimated based on structural components.
†Predicted using fragment-based methods.
‡Calculated from empirical data.
Physicochemical Properties
- Lipophilicity : The target compound’s predicted logP (~2.5) is higher than piroxicam analogs (~1.5–2.0) due to the isopropyl group but lower than NIMH F-909 (2.11) .
- Polar Surface Area (TPSA) : The nitrofuran and imidazole contribute to a moderate TPSA (~85 Ų), comparable to tetrazole derivatives (~70–80 Ų) but lower than piroxicam analogs (~100–110 Ų) .
Research Implications and Gaps
- Structural Optimization : The nitrofuran moiety in the target compound could be modified to enhance bioavailability, as seen in piroxicam analogs where sulfonamide groups improve solubility .
- Activity Screening : Priority should be given to testing the compound against microbial targets, given the nitrofuran’s established role in such therapies.
- Synthetic Challenges : The imidazole-piperidine linkage may require specialized coupling reagents, as evidenced by the use of acetonitrile and chloroacetyl chloride in analogous syntheses .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of imidazole-containing compounds often involves cascade reactions or multi-step protocols. For example, imidazole derivatives can be synthesized via cyclization of α-ketoamides or through palladium-catalyzed coupling reactions. Key parameters include:
Q. Table 1: Example Reaction Conditions from Literature
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | NiCl₂, DMF, 100°C | 65 | 95% | |
| Acylation | 5-Nitrofuran carbonyl chloride, CH₂Cl₂, RT | 78 | 98% |
Q. How can spectroscopic methods (NMR, IR) be used to confirm the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Peaks corresponding to the isopropyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH), nitrofuran (δ 8.5–8.7 ppm for aromatic protons), and piperidine (δ 3.0–3.5 ppm for N–CH₂) are critical . Overlapping signals may require 2D NMR (e.g., COSY, HSQC) for resolution .
- IR : Stretching vibrations for nitrogroup (1520–1350 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) confirm functional groups .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution .
Advanced Research Questions
Q. How can discrepancies in NMR data during synthesis be resolved?
Methodological Answer: Discrepancies often arise from tautomerism (e.g., imidazole ring proton exchange) or impurities. Strategies include:
Q. How to design an environmental impact study for this compound?
Methodological Answer:
Q. Table 2: Key Parameters for Environmental Studies
| Parameter | Method | Reference Standard |
|---|---|---|
| Biodegradation | Closed Bottle Test | OECD 301D |
| Toxicity | Daphnia Acute Test | OECD 202 |
Q. What computational approaches predict the compound’s biological activity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with targets like histamine receptors (e.g., H1/H4) based on structural analogs .
- QSAR Modeling : Correlate nitro group electronegativity with antimicrobial activity using Hammett constants .
- MD Simulations : Assess stability of piperidine-imidazole conformers in lipid bilayers (NAMD/GROMACS) .
Q. How to analyze stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24h. Monitor degradation via HPLC .
- Arrhenius Plot : Predict shelf life by measuring degradation rates at 25°C, 40°C, and 60°C .
Key Finding : Nitrofuran derivatives are prone to hydrolysis at pH > 10, requiring stabilized formulations .
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